molecular formula C11H6ClN B168664 2-Chloronaphthalene-1-carbonitrile CAS No. 109297-28-1

2-Chloronaphthalene-1-carbonitrile

Cat. No.: B168664
CAS No.: 109297-28-1
M. Wt: 187.62 g/mol
InChI Key: QKFGNYSVQDDQIA-UHFFFAOYSA-N
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Description

2-Chloronaphthalene-1-carbonitrile is an organic compound with the molecular formula C₁₁H₆ClN It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a nitrile group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloronaphthalene-1-carbonitrile typically involves a multi-step process. One common method is the Sandmeyer reaction, which involves the diazotization of 2-aminonaphthalene followed by a reaction with copper(I) chloride to introduce the chlorine atom. The nitrile group can be introduced through a subsequent reaction with a suitable cyanating agent .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted naphthalenes.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthylamines.

Scientific Research Applications

2-Chloronaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloronaphthalene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The chlorine atom can also affect the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloronaphthalene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both chlorine and nitrile groups in specific positions allows for unique interactions and applications in various fields .

Properties

IUPAC Name

2-chloronaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFGNYSVQDDQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548036
Record name 2-Chloronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109297-28-1
Record name 2-Chloronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

33.6 g (0.2 mole) of 2-aminonaphthalene-1-carbonitrile (cf. Example 1) in 250 ml of absolute acetonitrile were added at 65° C. to a suspension of 32.3 g (0.24 mole) of copper(II) chloride (anhydrous) and 30.9 g (0.3 mole) of tert-butylnitrile in 800 ml of absolute acetonitrile. After the end of gas evolution, 2,000 ml of 20% strength hydrochloric acid were added to the cooled reaction mixture, and the precipitate was isolated, washed and dried. 31.7 g (70% of theory) of the title compound of melting point 82°-83° C. (active ingredient example 1001) were obtained in this manner.
Quantity
33.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tert-butylnitrile
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
32.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl cyanoacetate (111.0 g, 982 mmol) was added to a suspension of potassium hydroxide pellets (52.0 g, 789 mmol) and potassium cyanide (16.0 g, 246 mmol) in dry DMF (500 mL). This was stirred at ambient temperature for 30 minutes, then 85% 2-nitro naphthalene (40.0 g, 197 mmol) was added to the reaction mixture. After stirring at room temperature for 22 hours, the reaction was refluxed for 10 minutes, then 10% NaOH (300 mL) was added and refluxing was continued for an additional 2 hours. The resulting mixture was cooled and poured onto crushed ice and extracted with chloroform. The organic phase was washed with water followed with brine, then was dried (MgSo4), decolorized with activated carbon, and filtered through silica gel. The filtrate was concentrated and triturated first with ether and then with 1:1 ethyl acetate/hexane to give 23.0 g of 2-amino 1-naphthonitrile as a yellow solid. tert-Butyl nitrite (23.5 g, 205 mmol) was added dropwise to an ice-water cooled mixture of cupric chloride (20.3 g, 151 mmol) in a solution 2-amino-1-naphthonitrile (23.0 g, 137 mmol) in dry acetonitrile (250 mL). Gas evolution was controlled by the rate of addition of the tert-butyl nitrite. The resulting reaction mixture was stirred at 0° C. for 30 minutes, then at room temperature for 30 minutes. This was poured into cold, dilute aqueous HCl and the precipitate which formed was filtered, vacuum dried, and kugelrohr distilled (180° C., 3.5 torr) to give 15.5 g of white, crystalline 2-chloro-1-naphthonitrile, a 60% yield.
Quantity
23.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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